1-Butyl-3-[3-(trifluoromethyl)phenyl]urea
Overview
Description
1-Butyl-3-[3-(trifluoromethyl)phenyl]urea, also known by its chemical formula C12H15F3N2O , is a synthetic organic compound. It belongs to the class of urea derivatives and features a trifluoromethyl-substituted phenyl group attached to the urea backbone. This compound has garnered interest due to its potential applications in various fields.
Synthesis Analysis
The synthesis of 1-Butyl-3-[3-(trifluoromethyl)phenyl]urea involves the reaction of butylamine with 3-(trifluoromethyl)phenyl isocyanate. The resulting urea derivative exhibits unique properties attributed to the trifluoromethyl group, which enhances its stability and reactivity.
Molecular Structure Analysis
The molecular structure of 1-Butyl-3-[3-(trifluoromethyl)phenyl]urea consists of a urea core (NH-CO-NH) linked to a butyl group (C4H9) and a trifluoromethyl-substituted phenyl ring (C6H4F3). The arrangement of atoms and functional groups influences its physical and chemical behavior.
Chemical Reactions Analysis
1-Butyl-3-[3-(trifluoromethyl)phenyl]urea can participate in various chemical reactions, including nucleophilic substitutions, hydrogen bonding, and coordination with metal ions. Its reactivity profile makes it valuable for designing novel catalysts or ligands.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 100-110°C
- Solubility : Moderately soluble in organic solvents (e.g., acetone, dichloromethane)
- Density : ~1.2 g/cm³
- Color : White to pale yellow crystalline solid
Safety And Hazards
1-Butyl-3-[3-(trifluoromethyl)phenyl]urea should be handled with care due to its potential hazards:
- Irritant : Avoid skin and eye contact.
- Toxicity : Limited toxicity data available; use appropriate protective measures.
- Environmental Impact : Dispose of properly; avoid contamination of water sources.
Future Directions
Research avenues for 1-Butyl-3-[3-(trifluoromethyl)phenyl]urea include:
- Biological Applications : Investigate its potential as a drug candidate or enzyme inhibitor.
- Catalysis : Explore its catalytic properties in organic transformations.
- Material Science : Assess its use in designing functional materials.
properties
IUPAC Name |
1-butyl-3-[3-(trifluoromethyl)phenyl]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-2-3-7-16-11(18)17-10-6-4-5-9(8-10)12(13,14)15/h4-6,8H,2-3,7H2,1H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLSTRKWAFZALR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=CC(=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295705 | |
Record name | 1-butyl-3-[3-(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-[3-(trifluoromethyl)phenyl]urea | |
CAS RN |
3800-25-7 | |
Record name | NSC104477 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-butyl-3-[3-(trifluoromethyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3800-25-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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